molecular formula C19H16N2O3S B4997514 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B4997514
M. Wt: 352.4 g/mol
InChI Key: AJZMASXPPOAGLK-UHFFFAOYSA-N
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Description

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl and 7-hydroxy-8-methyl-2H-chromen-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone

  • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)coumarins

Uniqueness: This compound stands out due to its unique chromen-2-one moiety, which is not commonly found in similar thieno[2,3-b]pyridine derivatives. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-8-6-9(2)21-19-15(8)16(20)18(25-19)12-7-14(23)24-17-10(3)13(22)5-4-11(12)17/h4-7,22H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMASXPPOAGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=CC(=C4C)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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